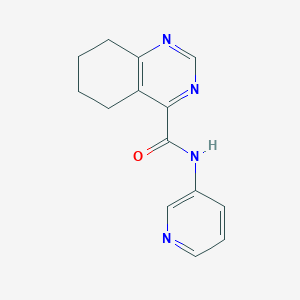

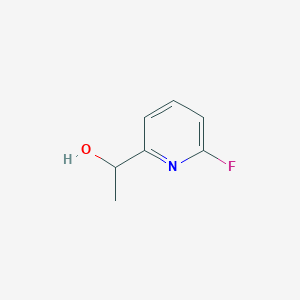

N-Pyridin-3-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Pyridin-3-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide” is a derivative of 5,6,7,8-tetrahydroquinazolines . Tetrahydroquinazolines are a family of compounds that have shown promising biological activity, including antitubercular and antidiabetic effects .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinazolines, such as “N-Pyridin-3-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide”, can be achieved through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . This reaction occurs under mild conditions and yields excellent results . The newly synthesized derivatives bear protecting groups at the C2-tert-butyl moiety of a quinazoline ring, which can be easily cleaved, allowing for further functionalization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-Pyridin-3-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide” include the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . This reaction is characterized by excellent yields and easy workup .Mechanism of Action

The synthesized compounds have shown high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . This suggests that they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a potential use in the treatment of diabetes .

properties

IUPAC Name |

N-pyridin-3-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c19-14(18-10-4-3-7-15-8-10)13-11-5-1-2-6-12(11)16-9-17-13/h3-4,7-9H,1-2,5-6H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJJVGZEAARIHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Pyridin-3-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Prop-2-enyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2395765.png)

![7-Thia-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2395769.png)

![1,2,6-Triazaspiro[2.4]hept-1-ene;hydrochloride](/img/structure/B2395771.png)

![Methyl 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2395775.png)

![2-[(E)-2-(4-methylphenyl)ethenyl]thiophene](/img/structure/B2395782.png)

![N-[2-(2-ethoxyethoxy)-6-nitrophenyl]methanesulfonamide](/img/structure/B2395786.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]acetamide](/img/structure/B2395787.png)